molecular formula C8HF15O2 B138430 Perfluorooctanoic acid CAS No. 335-67-1

Perfluorooctanoic acid

Cat. No.: B138430
CAS No.: 335-67-1
M. Wt: 414.07 g/mol
InChI Key: SNGREZUHAYWORS-UHFFFAOYSA-N
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Description

Perfluorooctanoic acid, also known as pentadecafluorooctanoic acid, is a synthetic perfluorinated carboxylic acid. It is widely recognized for its use as an industrial surfactant in chemical processes and as a material feedstock.

Mechanism of Action

Target of Action

Perfluorooctanoic acid (PFOA) is a perfluorinated carboxylic acid that is used worldwide as an industrial surfactant . It interacts with various biological targets, including the kidneys and liver . The kidneys are a major accumulation organ for PFOA, and it can cause nephrotoxicity . The liver is also considered a target organ for PFOA accumulation and toxicity .

Mode of Action

PFOA’s mode of action involves its interaction with its targets, leading to various changes. For instance, it disrupts the blood-testis barrier and activates the TNFα/p38 MAPK signaling pathway . PFOA also exhibits key characteristics of carcinogens in exposed humans .

Biochemical Pathways

PFOA affects various biochemical pathways. It interacts with anaerobes in the anaerobic digestion (AD) system, affecting energy recovery and pollutant removal performance . It also impacts metabolic profiles in the brain and liver, contributing to hepatotoxicity and neurotoxicity .

Pharmacokinetics

The pharmacokinetics of PFOA have been studied extensively. It has been found that PFOA displays complicated pharmacokinetics, with serum concentrations indicating long half-lives . The terminal serum half-life of PFOA is estimated to be in the range of 15-20 days . PFOA is also resistant to degradation, which contributes to its persistence in the body .

Result of Action

The action of PFOA leads to various molecular and cellular effects. It has been associated with high cholesterol, increased liver enzymes, decreased vaccination response, thyroid disorders, pregnancy-induced hypertension and preeclampsia, and cancer (testicular and kidney) . It also leads to reproductive effects such as decreased fertility or increased high blood pressure in pregnant women, developmental effects or delays in children, including low birth weight, accelerated puberty, bone variations, or behavioral changes .

Action Environment

PFOA is found ubiquitously in the environment, with high levels at pollution sources such as industrial sites and in firefighter-training areas, waste deposits, and contaminated wastewater . Environmental factors can influence PFOA’s action, efficacy, and stability. For instance, the presence of oxygen can promote the oxidation of nZVI, leading to the desorption of both PFOA and PFOS from the adsorbent interface .

Biochemical Analysis

Biochemical Properties

Perfluorooctanoic acid interacts with various biomolecules, including enzymes and proteins. In a study, bacteria capable of degrading this compound were isolated, indicating its interaction with microbial enzymes .

Cellular Effects

This compound has been shown to have adverse effects on various types of cells. For instance, it has been associated with liver toxicity, immunotoxicity, neurotoxicity, reproductive toxicity, developmental toxicity, endocrine toxicity, and potential carcinogenicity .

Molecular Mechanism

The molecular mechanism of this compound involves strong C–F bonds, making it one of the most common per- and polyfluoroalkyl substances (PFAS) detected in the environment . It exerts its effects at the molecular level through these bonds.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, it has been observed that the methane recovery efficiency was inhibited by 7.6–19.7% with the increased this compound concentration of 0.5–3.0 mg/L .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High concentrations of this compound, especially in wastewater, can result from industrial discharges, runoff from areas where PFAS-containing products are used, or improper disposal practices .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

Its presence in the environment, including water sources, soil, and even in the bodies of animals and humans, suggests that it may be directed to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Perfluorooctanoic acid is typically synthesized through electrochemical fluorination or telomerization processes. In electrochemical fluorination, octanoyl chloride is treated with hydrofluoric acid, replacing all hydrogen atoms with fluorine. The resulting acyl fluoride is then hydrolyzed to form this compound .

Industrial Production Methods: Industrial production of this compound often involves the use of high-pressure and high-temperature conditions to ensure complete fluorination. The process is designed to produce large quantities of the compound efficiently while minimizing the release of harmful by-products .

Chemical Reactions Analysis

Types of Reactions: Perfluorooctanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Due to its strong carbon-fluorine bonds, it is highly resistant to degradation, making it a persistent environmental pollutant .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various fluorinated intermediates and, in some cases, defluorinated by-products. The specific products depend on the reaction conditions and the reagents used .

Comparison with Similar Compounds

  • Perfluorooctanesulfonic acid (PFOS)
  • Perfluorononanoic acid (PFNA)
  • Perfluorooctanesulfonamide (PFOSA)
  • Trifluoroacetic acid (TFA)

Comparison: Perfluorooctanoic acid is unique due to its specific chain length and the presence of a carboxylic acid group, which influences its chemical properties and environmental behavior. Compared to perfluorooctanesulfonic acid, which has a sulfonic acid group, this compound is more hydrophobic and has different binding affinities to proteins .

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoic acid
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InChI

InChI=1S/C8HF15O2/c9-2(10,1(24)25)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23/h(H,24,25)
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InChI Key

SNGREZUHAYWORS-UHFFFAOYSA-N
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Canonical SMILES

C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O
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Molecular Formula

C8HF15O2
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Related CAS

2395-00-8 (mono-potassium salt), 33496-48-9 (anhydride), 335-93-3 (mono-silver(1+) salt), 335-95-5 (mono-hydrochloride salt), 3825-26-1 (mono-ammonium salt), 68141-02-6 (chromium(3+) salt)
Record name Perfluorooctanoic acid
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DSSTOX Substance ID

DTXSID8031865
Record name Perfluorooctanoic acid
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Molecular Weight

414.07 g/mol
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Physical Description

White solid with pungent odor; [ICSC] White or cream crystalline solid; [MSDSonline], WHITE POWDER WITH PUNGENT ODOUR.
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Boiling Point

192 °C, 189 °C
Record name Perfluorooctanoic acid
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Solubility

When heated to decomposition it emits toxic vapors of F(-)., In water, 3300 mg/L at 25 °C, In water, 4340 mg/L at 24.1 °C, Solubility in water: none
Record name Perfluorooctanoic acid
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Density

1.792 g/mL at 20 °C, 1.79 g/cm³
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Vapor Pressure

0.15 [mmHg], 3.16X10-2 mm Hg at 25 °C, 0.37 ± 0.01 [log Psd at 298.15 K (Pa)]
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Mechanism of Action

Perfluorooctanoic acid (PFOA) has been shown to cause hepatotoxicity and other toxicological effects. Though PPARalpha activation by PFOA in the liver has been well accepted as an important mechanism of PFOA-induced hepatotoxicity, several pieces of evidence have shown that the hepatotoxic effects of PFOA may not be fully explained by PPARalpha activation. In this study, we observed autophagosome accumulation in mouse livers as well as HepG2 cells after PFOA exposure. Further in vitro study revealed that the accumulation of autophagosomes was not caused by autophagic flux stimulation. In addition, we observed that PFOA exposure affected the proteolytic activity of HepG2 cells while significant dysfunction of lysosomes was not detected. Quantitative proteomic analysis of crude lysosomal fractions from HepG2 cells treated with PFOA revealed that 54 differentially expressed proteins were related to autophagy or vesicular trafficking and fusion. The proteomic results were further validated in the cells in vitro and livers in vivo after PFOA exposure, which implied potential dysfunction at the late stage of autophagy. However, in HepG2 cells, it seemed that further inhibition of autophagy did not significantly alter the effects of PFOA on cell viability. Although these findings demonstrate that PFOA blocked autophagy and disturbed intracellular vesicle fusion in the liver, the changes in autophagy were observed only at high cytotoxic concentrations of PFOA, suggesting that autophagy may not be a primary target or mode of toxicity. Furthermore, since altered liver autophagy was not observed at concentrations of PFOA associated with human exposures, the relevance of these findings must be questioned., ...Hepatomegaly caused by perfluorooctanoic acid depends on corticosterone, the major glucocorticoid in rodents. Liver growth caused by perfluorooctanoic acid appears to be predominantly hypertrophic in nature, and DNA synthesis in response to perfluorooctanoic acid predominates in periportal regions of the liver lobule. Data also show that although induction of peroxisomal beta-oxidation by perfluorooctanoic acid is independent of adrenal hormones, induction of catalase is dependent on the presence of these hormones. This study supports the contention that induction of activities of various peroxisomal enzymes is controlled by different regulatory mechanisms., ...This study ...investigated the involvement of reactive oxygen species (ROS), mitochondria, and caspase-9 in PFOA-induced apoptosis. Treatment with 200 and 400 microM PFOA was found to cause a dramatic increase in the /HepG2/ cellular content of superoxide anions and hydrogen peroxide after 3 hr. Measurement of the mitochondrial transmembrane potential (Delta Psi(m)) after PFOA treatment showed a dissipation of Delta Psi(m) at 3 hr. Caspase-9 activation was seen at 5 hr after treatment with 200 microM PFOA. In order to evaluate the importance of these events in PFOA-induced apoptosis, cells were cotreated with PFOA and N-acetylcysteine (NAC), a precursor of glutathione, or Cyclosporin A (CsA), an inhibitor of mitochondrial permeability transition pore (MPT pore). NAC reduced Delta Psi(m) dissipation, caspase 9 activation, and apoptosis, indicating a role for PFOA-induced ROS. In addition, CsA also reduced Delta Psi(m) dissipation, caspase 9 activation, and apoptosis, indicating a role for PFOA-induced opening of the MPT pore. ..., To determine the role of PPAR alpha in mediating PFOA transcriptional events, we compared the transcript profiles of the livers of wild-type or PPAR alpha-null mice exposed to PFOA or the PPAR alpha agonist WY-14,643 (WY). After 7 days of exposure, 85% or 99.7% of the genes altered by PFOA or WY exposure, respectively were dependent on PPAR alpha. The PPAR alpha-independent genes regulated by PFOA included those involved in lipid homeostasis and xenobiotic metabolism. Many of the lipid homeostasis genes including acyl-CoA oxidase (Acox1) were also regulated by WY in a PPAR alpha-dependent manner. The increased expression of these genes in PPAR alpha-null mice may be partly due to increases in PPAR gamma expression upon PFOA exposure. Many of the identified xenobiotic metabolism genes are known to be under control of the nuclear receptor CAR (constitutive activated/androstane receptor) and the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2). There was excellent correlation between the transcript profile of PPAR alpha-independent PFOA genes and those of activators of CAR including phenobarbital and 1,4-bis[2-(3,5-dichloropyridyloxy)] benzene (TCPOBOP) but not those regulated by the Nrf2 activator, dithiol-3-thione. ..., For more Mechanism of Action (Complete) data for Perfluorooctanoic acid (12 total), please visit the HSDB record page.
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Color/Form

White to off-white powder

CAS No.

335-67-1
Record name Perfluorooctanoic acid
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Melting Point

54.3 °C, 52-54 °C
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Synthesis routes and methods I

Procedure details

A 500 ml PFA vessel equipped with a stirrer was used. Water (250 g, 13.9 mol) was temperature conditioned to 15° C. within the vessel, following which C7F15COF (125 g, 0.3 mol) having a purity of 99.9 wt % was added dropwise under stirring. The resulting mixture was a solid-liquid dispersed system composed of an aqueous phase containing the hydrogen fluoride that formed in hydrolysis, and a solid phase of the C7F15COOH that formed in hydrolysis.
Name
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
125 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A 250 ml PFA vessel equipped with a stirrer was used. Water (100 g, 5.6 mol) was temperature conditioned to 60° C. within the vessel, following which C7F15COF (50 g, 0.120 mol; prepared by the method described in JP-A 8-231462) having a purity of 99.9 wt % was added dropwise under stirring in an attempt to form C7F15COOH by a hydrolysis reaction. However, a gel formed, which made stirring impossible.
Name
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Perfluorooctanoic acid
Reactant of Route 2
Perfluorooctanoic acid
Reactant of Route 3
Perfluorooctanoic acid
Reactant of Route 4
Perfluorooctanoic acid
Reactant of Route 5
Perfluorooctanoic acid
Reactant of Route 6
Perfluorooctanoic acid

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